molecular formula C11H7F3N2O2 B2378924 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid CAS No. 93618-30-5

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2378924
CAS No.: 93618-30-5
M. Wt: 256.184
InChI Key: BHWWKCLKEDCOEF-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and photoredox catalysts . The reaction conditions often include the use of light to drive the photoredox catalysis, resulting in the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient trifluoromethylation . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated phenyl derivatives, such as:

Uniqueness

The uniqueness of 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid lies in its specific structural arrangement, which combines the trifluoromethyl group with a pyrazole ring and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWKCLKEDCOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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